3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol
Description
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol is a triazole derivative characterized by a 1,2,4-triazole core substituted with two methyl groups at the 4- and 5-positions and a propanol side chain at the 3-position. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group and stability from the methyl-substituted triazole ring. Its synthesis typically involves cyclocondensation reactions of hydrazine derivatives with carbonyl compounds, followed by functionalization of the propanol chain .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-6-8-9-7(10(6)2)4-3-5-11/h11H,3-5H2,1-2H3 |
InChI Key |
UCGWICLZTKMEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with an appropriate propanol derivative. One common method involves the alkylation of 4,5-dimethyl-1H-1,2,4-triazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanal or 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Industry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens.
Antimicrobial Activity: The compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol
- Structure: Features a propanol chain and an amino group at the triazole 3-position instead of methyl groups.
- Key Differences: The amino group enhances hydrogen-bonding capacity, increasing interactions with biological targets like enzymes.
- Applications: Primarily explored in antiviral research due to its nucleophilic amino group .
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
- Structure: Contains an amino group at the triazole 5-position and a propanol chain.
- Key Differences: The amino group’s position alters electronic distribution, affecting binding affinity to targets like kinase enzymes. This compound exhibits broader pharmacological activities (e.g., anticonvulsant effects) but may have reduced lipophilicity compared to the dimethyl-substituted target compound .
Derivatives with Additional Functional Groups or Rings
4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
- Structure : Combines a triazole ring with a morpholine moiety.
- Key Differences: The morpholine ring enhances solubility and introduces conformational rigidity, improving receptor selectivity.
- Applications : Used in drug design for central nervous system targets due to morpholine’s blood-brain barrier permeability .
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine
- Structure : Incorporates a glycine moiety linked to the triazole ring.
- Key Differences : The glycine group enables chelation of metal ions, making it suitable for catalytic applications. Unlike the target compound, it lacks a hydroxyl group, which may reduce its bioavailability in hydrophilic environments .
Compounds with Fused or Hybrid Ring Systems
N-(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Structure : Combines naphthalene, thiazole, and triazole rings.
- Key Differences : The fused naphthalene-thiazole system enhances aromatic stacking interactions, improving antifungal potency. However, the complex structure complicates synthesis compared to the simpler target compound .
- Applications : Investigated for antifungal activity against Candida species .
Substituent Position and Bioactivity
2-Methyl-1-(4H-1,2,4-triazol-3-yl)propan-1-ol
- Structure: Methyl group at the propanol chain rather than the triazole ring.
- Key Differences: The shifted methyl group reduces steric protection of the triazole ring, leading to lower thermal stability. Its bioactivity is less pronounced in antimicrobial assays compared to the target compound .
Research Findings and Implications
- Bioactivity: The dimethyl-substituted triazole in this compound enhances enzyme inhibition (e.g., cytochrome P450) compared to non-methylated analogues .
- Synthetic Accessibility : Simpler than fused-ring derivatives (e.g., ), enabling scalable production for industrial applications .
- Limitations: While the propanol chain improves solubility, it may increase susceptibility to oxidative metabolism compared to morpholine-containing derivatives .
Biological Activity
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-ol is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential applications in antimicrobial, antifungal, and anticancer therapies. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₇H₁₄N₄O
- Molecular Weight : 170.21 g/mol
- CAS Number : 1248074-14-7
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for the survival of pathogens. For instance, they may target cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell membrane destabilization.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi. Its structure allows it to penetrate microbial cell walls effectively.
- Anticancer Potential : Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antifungal | Candida albicans | 8 | |
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 | |
| Anticancer | MCF-7 (Breast Cancer) | 43.4 |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various strains of Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on ESKAPE pathogens, which are notorious for their antibiotic resistance. The results indicated an IC50 value of 15 µM against E. coli, highlighting its potential as an antibacterial agent.
Case Study 2: Antifungal Properties
In another investigation focusing on antifungal activity, the compound was tested against Candida albicans. The results demonstrated an IC50 value of 8 µM, suggesting strong antifungal properties that could be harnessed for therapeutic applications in treating fungal infections.
Case Study 3: Anticancer Effects
Research conducted on the anticancer properties of this triazole derivative revealed promising results against colon carcinoma cell lines (HCT-116). An IC50 value of 6.2 µM was recorded, indicating effective cytotoxicity. Additionally, when tested on breast cancer cells (MCF-7), the compound showed an IC50 value of 43.4 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
